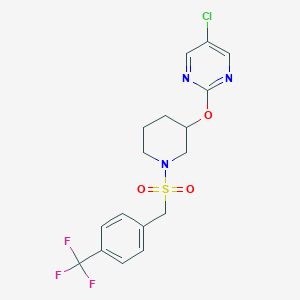

5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a multifaceted compound known for its diverse potential applications across various fields. Its chemical structure suggests intriguing possibilities for interactions in chemical reactions and biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 4-(trifluoromethyl)benzylamine with 5-chloropyrimidine under controlled conditions. The intermediate product undergoes further reactions involving piperidine and sulfonyl chlorides, facilitated by solvents like dichloromethane and catalysts such as triethylamine. The process requires precise temperature and pH control to ensure optimal yields and purity.

Industrial Production Methods

On an industrial scale, the production of 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine requires large-scale reaction vessels, automated temperature regulation systems, and continuous monitoring for quality assurance. The adoption of greener solvents and eco-friendly catalysts is also a priority to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

The compound primarily participates in substitution reactions, both nucleophilic and electrophilic. It can also undergo oxidation and reduction reactions, depending on the surrounding environment and reagents.

Common Reagents and Conditions

Substitution Reactions: : Utilize reagents like sodium hydride and various halides.

Oxidation Reactions: : Often involve oxidizing agents such as potassium permanganate.

Reduction Reactions: : Employ reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include modified pyrimidine derivatives, which can exhibit unique chemical and biological properties.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules, useful in material science and catalysis.

Biology

In biological research, the compound can act as a ligand or an inhibitor in various enzymatic studies, providing insight into enzyme behavior and potential therapeutic applications.

Medicine

Potential medicinal applications include acting as a lead compound for the development of new drugs targeting specific biological pathways, such as signal transduction and metabolic regulation.

Industry

In industry, the compound's unique chemical properties make it suitable for the development of specialized materials, such as polymers with enhanced stability and functionality.

Mécanisme D'action

The mechanism by which 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, triggering or inhibiting particular pathways. The interactions often depend on the compound's ability to form hydrogen bonds and engage in hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-((1-benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine

2-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

5-Chloro-2-piperidin-3-yloxypyrimidine

Unique Features

Compared to its similar counterparts, 5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine stands out due to its distinct combination of the trifluoromethyl group and the benzylsulfonyl moiety, which imparts unique electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions and biological interactions.

There you go! What else can we explore today?

Activité Biologique

5-Chloro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic compound with potential therapeutic applications. Its structure incorporates a pyrimidine core, a sulfonyl group, and a trifluoromethyl-benzyl moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H17ClF3N3O3S. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, while the sulfonyl group is known for its reactivity in biological systems.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and oxadiazole rings have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5-Chloro-2-... | Salmonella typhi | Moderate |

| 5-Chloro-2-... | Bacillus subtilis | Strong |

| 5-Chloro-2-... | E. coli | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Studies show that compounds with sulfonamide functionalities demonstrate strong inhibitory effects against these enzymes, which are crucial in various physiological processes. For example, certain derivatives exhibited IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition .

Anticancer Potential

The sulfonamide moiety is also associated with anticancer activity. Compounds that incorporate similar structural elements have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cancer proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of biologically active sulfonamides.

- Enzyme Interaction : The compound's ability to bind with enzymes like AChE suggests that it may disrupt normal enzymatic functions, which can be harnessed for therapeutic benefits in conditions like Alzheimer's disease.

- Fluorescent Properties : The benzoxadiazole moiety contributes to the compound's fluorescent characteristics, making it suitable for imaging applications in biological research.

Case Studies

Several studies have synthesized and tested derivatives of this compound:

- Study on Antibacterial Activity : A series of piperidine derivatives were synthesized and tested against various bacterial strains. The study found that modifications in the piperidine ring significantly affected antibacterial potency .

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory profiles of synthesized compounds, revealing strong inhibition against urease and AChE, with implications for treating conditions such as infections and neurodegenerative diseases .

Propriétés

IUPAC Name |

5-chloro-2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3N3O3S/c18-14-8-22-16(23-9-14)27-15-2-1-7-24(10-15)28(25,26)11-12-3-5-13(6-4-12)17(19,20)21/h3-6,8-9,15H,1-2,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNHPVWEICQRNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.